Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.33 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1334412-95-1) is a compound of significant interest in pharmaceutical and biochemical research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃F₂NO₄ |
Molecular Weight | 307.33 g/mol |
CAS Number | 1334412-95-1 |
MDL Number | MFCD19686697 |
Purity | ≥95% |
This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and immune response modulation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study evaluated its effect on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor-induced immunosuppression. The compound demonstrated significant inhibition of IDO1 activity, leading to enhanced T-cell function in vitro, which is crucial for effective anti-tumor immunity .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit other metabolic enzymes. In vitro assays showed that it could reduce the activity of certain cytochrome P450 enzymes, which play a vital role in drug metabolism and the detoxification processes in the liver .
Study 1: IDO1 Inhibition
A recent study published in Biorxiv reported on the optimization of IDO1 inhibitors where this compound was tested. The results indicated that at a concentration of 10 µM, the compound reduced IDO1 protein levels by over 50%, suggesting its potential utility in cancer immunotherapy .
Study 2: Pharmacokinetics and Toxicity
Another study focused on the pharmacokinetics and toxicity profile of this compound. It was found to have favorable absorption characteristics with minimal cytotoxic effects on normal human cell lines at therapeutic concentrations. This is particularly important for its development as a therapeutic agent .
Applications in Pharmaceutical Development
This compound is being explored as an intermediate in the synthesis of novel piperidine derivatives with enhanced pharmacological properties. Its structural modifications are being studied to improve efficacy and reduce side effects associated with existing drugs.
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWNIWBPQUOTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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